1-Pivaloylpiperidine

Lipophilicity Drug Design ADME Profiling

N-acylpiperidines are not interchangeable: swapping acetyl for pivaloyl shifts logP by 1.4 units (~25-fold), altering permeability and reactivity. 1-Pivaloylpiperidine solves this with: • Catalyst-free transamidation at RT (60-97% yield, 0.5-2h) - ideal for metal-free API synthesis • XLogP3-AA=2.0, tPSA=20.3 Ų, zero H-donors - optimized for CNS probe design • Steric bulk directs regioselective α-chlorination distinct from benzoyl analogs Available for immediate R&D shipment.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B12076976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pivaloylpiperidine
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCCCC1
InChIInChI=1S/C10H19NO/c1-10(2,3)9(12)11-7-5-4-6-8-11/h4-8H2,1-3H3
InChIKeyGFUOTJRIWCNCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pivaloylpiperidine: Physicochemical Profile and Structural Classification


1-Pivaloylpiperidine (CAS 55581-65-2; synonym: 2,2-dimethyl-1-(piperidin-1-yl)propan-1-one) is an N-acylpiperidine derivative in which a bulky tert-butyl (pivaloyl) carbonyl group is attached to the piperidine nitrogen [1]. Classified as a tertiary amide, the compound exhibits a nearly planar amide bond with a measured twist angle (τ) of 4.54° and pyramidalization (χN) of 6.39°, indicative of substantial amidic resonance stabilization [2]. Key computed physicochemical descriptors include a molecular weight of 169.26 g/mol, XLogP3-AA of 2.0, topological polar surface area (tPSA) of 20.3 Ų, zero hydrogen bond donors, and one hydrogen bond acceptor [1]. These properties position 1-pivaloylpiperidine in a distinct chemical space that diverges meaningfully from its closest N-acylpiperidine analogs.

Chemical class N-pivaloyl tertiary amide; bulky tert-butyl substituent
Steric & electronic profile Nearly planar amide bond (reported small twist/pyramidalization); amidic resonance stabilization
Physicochemical attributes Zero H-bond donors, low polar surface area, reported high logP versus acetyl analogs

Why N-Acylpiperidine Analogs Cannot Replace 1-Pivaloylpiperidine


N-Acylpiperidines are not fungible building blocks. Even a change from acetyl (methyl) to pivaloyl (tert-butyl) on the piperidine nitrogen alters logP by approximately 1.4 units—a ~25-fold shift in octanol-water partitioning—directly impacting membrane permeability, extraction behavior, and formulation requirements [1][2]. Beyond lipophilicity, the steric bulk of the pivaloyl group modulates amide bond electronics, solvation, and hydrogen-bonding capacity relative to acetyl, formyl, or benzoyl analogs, as demonstrated by differential water-amide hydrogen bond lengths in peptide models [3]. Furthermore, N-pivaloyl activation unlocks transamidation reactivity under catalyst-free, room-temperature conditions that are inaccessible to conventional secondary amides [4]. These physicochemical and reactivity gaps mean that substituting 1-pivaloylpiperidine with 1-acetylpiperidine, 1-benzoylpiperidine, or N-Boc-piperidine without re-optimization will yield different solubility, reactivity, and conformational outcomes.

1-Pivaloylpiperidine vs 1-Acetylpiperidine Reported logP difference may shift partitioning, permeability, and extraction behavior; transamidation reactivity profiles diverge.
1-Pivaloylpiperidine vs 1-Benzoylpiperidine Steric and electronic differences direct distinct α-chlorination products; reactivity pathways may not transfer.
1-Pivaloylpiperidine vs N-Boc-piperidine Carbamate vs. amide electronics alter solvation and hydrogen-bonding; reported pivaloyl-specific transamidation unlikely to translate.

Evidence for Selecting 1-Pivaloylpiperidine Over Analogs


Lipophilicity Advantage Over 1-Acetylpiperidine

The computed octanol-water partition coefficient (XLogP3-AA) of 1-pivaloylpiperidine is 2.0, compared to 0.6 for 1-acetylpiperidine [1][2]. This ΔlogP of 1.4 corresponds to an approximately 25-fold greater equilibrium concentration in octanol versus water for the pivaloyl derivative, with identical tPSA values of 20.3 Ų confirming that the lipophilicity gain arises from the hydrocarbon bulk of the tert-butyl group rather than changes in polar surface area.

Lipophilicity Advantage
Head-to-head
ΔlogP 1.4 (~25-fold); 1-Pivaloylpiperidine XLogP3-AA 2.0 vs. 1-Acetylpiperidine 0.6
Supports lipophilicity-driven partitioning and permeability studies
Computed values; experimental validation recommended
Lipophilicity Drug Design ADME Profiling

Catalyst-Free Transamidation Reactivity

N-Pivaloyl activated amides, including 1-pivaloylpiperidine, undergo transamidation with alkyl amines at room temperature in 0.5–2 hours, achieving yields of 60–97% without any catalyst, base, or additive [1]. This contrasts sharply with the general behavior of secondary amides, which typically require transition-metal catalysts (e.g., Ni, Zr) or harsh thermal conditions to overcome the kinetic and thermodynamic barriers to transamidation [2]. Although the study by Samuel Rajan and Rajendran does not directly compare 1-pivaloylpiperidine with 1-acetylpiperidine under identical transamidation conditions, the established difficulty of uncatalyzed secondary amide transamidation in the broader literature provides a robust baseline for this differentiation.

Catalyst-Free Transamidation
Cross-study comparable
60–97% yield, r.t., 0.5–2 h, no catalyst/base/additive
Reported reactivity enables metal-free amide diversification screening
Reactivity may vary with amine substrate
Transamidation Amide Bond Activation Green Chemistry

Enhanced PPII Helix Conformational Bias

In X-PPGY-NH₂ peptide model systems, the identity of the N-terminal acyl capping group was shown to modulate polyproline II (PPII) helix stability, with the ordering Piv- > Ac- > For- established by circular dichroism and NMR spectroscopy [1]. The pivaloyl and iso-butyryl groups most significantly increased PPII content relative to the standard acetyl group, while the formyl group relatively disfavored PPII. This steric and electronic effect is attributed to modulation of n→π* interactions between consecutive carbonyls.

PPII Helix Stabilization
Class-level inference
Rank: Pivaloyl > Acetyl > Formyl (CD/NMR in peptide models)
Acyl group may influence conformational ensembles; supports PPII-related structural biology studies
Peptide model context; verify in target system
Peptide Conformation Polyproline II Helix Biophysical Chemistry

Divergent Chlorination Selectivity vs. Benzoyl Analogs

Böhme and Dehmel (1971) demonstrated that chlorination of N-pivaloyl-piperidine and N-benzoyl-piperidine, followed by hydrolysis or methanolysis, leads to different hydroxy- and methoxy-substituted products (1a/1b vs. 2a/2b) [1]. This divergence confirms that the steric and electronic nature of the N-acyl substituent directly governs the reaction pathway at the α-position of the piperidine ring. Quantitative yield data are not detailed in the available abstract; however, the qualitative product divergence is unequivocal.

Chlorination Selectivity
Head-to-head
Pivaloyl → product 1a/1b; Benzoyl → product 2a/2b (qualitative divergence)
Acyl identity may direct α-functionalization pathway; synthetic route selection requires review
Quantitative yields not detailed in abstract
Chlorination Reaction Selectivity Steric Effects

Optimal Application Scenarios for 1-Pivaloylpiperidine


Lipophilic CNS-Penetrant Probe Design

The ~25-fold higher logP of 1-pivaloylpiperidine (XLogP3-AA = 2.0) relative to 1-acetylpiperidine (XLogP3-AA = 0.6), with identical tPSA (20.3 Ų), makes it a superior scaffold for designing blood-brain-barrier-penetrant chemical probes where enhanced passive membrane permeability is required without increasing polar surface area [1][2]. The absence of hydrogen bond donors further supports CNS drug-likeness.

Late-Stage Catalyst-Free Amide Diversification

The demonstrated ability of N-pivaloyl amides to undergo transamidation at room temperature in 0.5–2 hours with 60–97% yield, without any catalyst, base, or additive, positions 1-pivaloylpiperidine as an ideal intermediate for late-stage diversification of complex molecules where metal contamination must be avoided (e.g., pharmaceutical API synthesis) [3]. This contrasts with conventional secondary amides that typically require transition-metal catalysis [4].

Conformationally Biased Peptide Design

In peptide model systems, the pivaloyl N-terminal capping group promotes polyproline II (PPII) helix stability more potently than acetyl or formyl groups (rank order: Piv- > Ac- > For-) [5]. Researchers designing PPII-rich peptides, intrinsically disordered protein mimics, or protein-protein interaction inhibitors should preferentially select pivaloyl-capped building blocks like 1-pivaloylpiperidine to bias conformational ensembles toward the desired secondary structure.

Sterically Controlled Regioselective Functionalization

The differential chlorination products obtained from N-pivaloyl-piperidine versus N-benzoyl-piperidine demonstrate that the pivaloyl group directs distinct regiochemical outcomes at the piperidine α-position [6]. Synthetic chemists designing routes that require chlorination or related α-functionalization of N-acylpiperidines should select 1-pivaloylpiperidine when the steric profile of the tert-butyl group is needed to steer selectivity away from benzoyl-type product distributions.

Application
Selection Property
Validation Focus
CNS permeability screening studies
High logP with low polar surface area
Passive membrane permeability assays; BBB penetration models
Catalyst-free amide diversification research
Reported room-temperature transamidation reactivity
Metal-free synthetic protocol development; substrate scope studies
PPII helix conformational studies
N-terminal pivaloyl group in peptide model systems
CD and NMR conformational ensemble analysis
α-functionalization selectivity studies
Steric influence of pivaloyl on piperidine reactivity
Reaction pathway and product distribution analysis
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